N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
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Overview
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-(thiophen-2-yl)ethylamine. These intermediates are then subjected to a series of reactions, including sulfonylation, amidation, and coupling reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be studied for its efficacy in treating various diseases, particularly those involving inflammation or microbial infections.
Industry
In industrial applications, N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzenesulfonyl)-2-thiophen-2-ylacetamide
- N-(4-fluorophenyl)-2-thiophen-2-ylacetamide
- N-(4-chlorobenzenesulfonyl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is unique due to its combination of sulfonyl, thiophene, and fluorophenyl groups This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4S2/c23-16-5-9-18(10-6-16)32(29,30)20(19-2-1-13-31-19)14-26-22(28)21(27)25-12-11-15-3-7-17(24)8-4-15/h1-10,13,20H,11-12,14H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZMACRVOUNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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